molecular formula C17H16F2N2O4S B11239990 N-(3,4-difluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(3,4-difluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11239990
M. Wt: 382.4 g/mol
InChI Key: JSCXCAWGVHEGFK-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of difluorophenyl and methanesulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the condensation of aromatic amines with specific aldehydes, followed by cyclization and sulfonylation reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and high efficiency, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and difluorophenyl-containing molecules. Examples include:

Uniqueness

N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16F2N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H16F2N2O4S/c1-26(23,24)21-9-8-16(25-15-5-3-2-4-14(15)21)17(22)20-11-6-7-12(18)13(19)10-11/h2-7,10,16H,8-9H2,1H3,(H,20,22)

InChI Key

JSCXCAWGVHEGFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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